{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride
Description
The compound {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride is a secondary amine hydrochloride featuring a chloro-substituted phenyl ring linked to a phenoxy group. The phenoxy group itself is substituted with a fluoro group at position 4 and a methyl group at position 2. The methylamine moiety is attached via a methylene bridge, and the molecule exists as a hydrochloride salt.
Properties
IUPAC Name |
1-[2-chloro-4-(4-fluoro-3-methylphenoxy)phenyl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO.ClH/c1-10-7-12(5-6-15(10)17)19-13-4-3-11(9-18-2)14(16)8-13;/h3-8,18H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOWVKIYEDZINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)CNC)Cl)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction between 2-chloro-4-fluoro-3-methylphenol and a suitable phenyl halide under basic conditions to form the phenoxy intermediate.
Substitution Reaction: The phenoxy intermediate undergoes a nucleophilic substitution reaction with a chloromethylating agent to introduce the chloromethyl group.
Amination: The chloromethylated intermediate is then reacted with methylamine to form the desired amine compound.
Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
{[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest analogs include:
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride (): Substituents: The phenoxy group has a 2-chloro substituent instead of 4-fluoro-3-methyl.
{[2-(2-Bromo-4-chlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride (): Substituents: Features a bromo group at position 2 and a chloro group at position 4 on the phenoxy ring. Structural Impact: Bromine’s larger atomic radius and polarizability could enhance binding affinity in hydrophobic environments but may increase molecular weight and toxicity risks .
Physicochemical Properties
Lipophilicity (log k) is a critical parameter for bioavailability. highlights HPLC-based determination of lipophilicity for carbamate derivatives, demonstrating that electron-withdrawing groups (e.g., -Cl, -F) increase log k values. The target compound’s 4-fluoro substituent likely enhances lipophilicity compared to non-fluorinated analogs, while the 3-methyl group may introduce minor steric effects .
Comparative Data Table
Research Findings and Implications
- Biological Activity: demonstrates that substituent position (e.g., methyl on the "prime" ring) inversely correlates with carcinogenicity in aminoazo dyes.
- Pesticidal Potential: and list halogenated phenoxy compounds like difenoconazole and fluvalinate as pesticides. The target compound’s fluorine and chloro substituents suggest herbicidal or fungicidal activity, though empirical validation is needed .
- Toxicity Considerations : Brominated analogs () may pose higher environmental persistence due to bromine’s stability, whereas fluorine’s electronegativity could enhance biodegradability .
Biological Activity
The compound {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride , with the CAS number 1939719-31-9 , is an organic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C15H15ClFNO
- Molecular Weight : 279.73 g/mol
- Structure : The compound features a chloro group, a fluoro group, and a phenoxy moiety, which contribute to its biological properties.
The biological activity of this compound is likely influenced by its structural characteristics. Compounds with similar structures often interact with various biological targets such as:
- Enzymes : They may act as inhibitors or modulators of enzyme activity.
- Receptors : The compound can bind to specific receptors, altering their signaling pathways.
- DNA : Some derivatives have been shown to form adducts with DNA, leading to antiproliferative effects in cancer cells.
Antiproliferative Effects
Research indicates that compounds similar to {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Fluorinated Benzothiazoles : A study on fluorinated analogs showed that they possess potent antiproliferative activity in sensitive cancer cells without a biphasic dose-response relationship, suggesting that structural modifications can enhance efficacy against cancer cells .
Antibacterial Activity
The antibacterial potential of structurally related compounds has been explored. For example:
- In vitro Studies : Certain derivatives demonstrated effective inhibition against gram-positive and gram-negative bacteria, indicating potential applications in treating bacterial infections .
Study 1: Antiproliferative Activity in Cancer Cells
A study evaluated the effects of fluorinated benzothiazoles on cancer cell lines. The results highlighted that these compounds could induce expression of cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are crucial for their metabolic activation and subsequent cytotoxic effects on sensitive cancer cells .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5F 203 | Breast Cancer | 10 | CYP1A1 Induction |
| 5F 203 | Ovarian Cancer | 15 | CYP1A1 Induction |
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus and Chromobacterium violaceum. The results indicated that while these compounds exhibited zones of inhibition lower than standard antibiotics, they still showed promising antibacterial activity .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 20.5 |
| Compound A | Chromobacterium violaceum | 17.0 |
| Streptomycin | Staphylococcus aureus | 36.6 |
| Streptomycin | Chromobacterium violaceum | 29.1 |
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of {[2-Chloro-4-(4-fluoro-3-methylphenoxy)phenyl]methyl}(methyl)amine hydrochloride, and how do they influence experimental design?
- Answer : Key properties include:
| Property | Value/Description | Relevance to Research |
|---|---|---|
| LogD (pH 7.4) | 1.83 | Predicts membrane permeability |
| Solubility in water | ~4 mg/mL | Affects in vitro assay design |
| Melting Point | 158–159°C | Purity assessment via DSC/NMR |
| Rotatable Bonds | 7 | Flexibility in target binding |
| Methodological considerations: |
- Use HPLC or LC-MS for purity validation due to hygroscopicity risks .
- Optimize solvent systems (e.g., DMSO for stock solutions) to avoid precipitation in biological assays .
Q. How can researchers validate synthetic routes for this compound while minimizing byproducts?
- Answer :
- Step 1 : Employ orthogonal purification techniques (e.g., recrystallization followed by column chromatography) to isolate the hydrochloride salt .
- Step 2 : Use -NMR to track fluorinated intermediates, as fluorine’s high NMR sensitivity aids in detecting impurities .
- Step 3 : Characterize intermediates (e.g., phenoxy precursors) via FT-IR to confirm functional groups like amines and ethers .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported LogD values for this compound across studies?
- Answer : Discrepancies often arise from:
- pH variations : LogD values shift with pH (e.g., 0.97 at pH 5.5 vs. 1.83 at pH 7.4). Standardize buffer conditions using phosphate-buffered saline (pH 7.4) for consistency .
- Measurement techniques : Compare shake-flask vs. chromatographic methods. Validate with computational tools like ACD/LogD to cross-reference experimental data .
- Impurity interference : Ensure >97% purity via elemental analysis before LogD determination .
Q. How can researchers design assays to study the compound’s interaction with serotonin reuptake transporters (SERTs)?
- Answer :
- Radioligand binding assays : Use -labeled paroxetine as a competitive inhibitor. Optimize membrane preparations from HEK293 cells expressing human SERT .
- Kinetic analysis : Apply nonlinear regression to calculate values, accounting for the compound’s high lipophilicity (LogP = 4.17) .
- Negative controls : Include fluoxetine (Prozac®) as a reference inhibitor to validate assay specificity .
Q. What methodologies assess the environmental persistence and ecotoxicological risks of this compound?
- Answer :
- Degradation studies : Use OECD 301B guidelines to test biodegradability in activated sludge. Monitor via LC-MS for hydroxylated metabolites .
- Bioaccumulation potential : Calculate bioconcentration factors (BCF) using EPI Suite, leveraging the compound’s LogP and molecular weight (319.8 g/mol) .
- Ecotoxicity assays : Expose Daphnia magna to sublethal concentrations (0.1–10 µM) and measure oxidative stress biomarkers (e.g., glutathione reductase activity) .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity data?
- Answer :
- Standardize synthesis : Control reaction temperature (±2°C) during the final amination step to minimize stereochemical impurities .
- QC protocols : Implement tandem MS/MS for each batch to confirm molecular ion integrity ([M+H] = 320.2 m/z) .
- Statistical normalization : Use Z-score transformation to adjust for inter-experimental variability in cell-based assays .
Q. What computational tools predict metabolic pathways and potential toxic metabolites?
- Answer :
- Phase I metabolism : Use SwissADME to identify likely oxidation sites (e.g., methylamine group) .
- Phase II conjugation : Simulate glucuronidation using GLORYx, prioritizing phenolic hydroxyl groups .
- Toxicity prediction : Apply ProTox-II to flag hepatotoxicity risks linked to aromatic chloro substituents .
Ethical and Safety Considerations
Q. What safety protocols are essential for handling this compound in vitro and in vivo?
- Answer :
- PPE : Use N95 masks and nitrile gloves due to its irritant classification (H318: eye damage) .
- Waste disposal : Neutralize hydrochloride residues with 1 M NaOH before incineration to prevent environmental release .
- In vivo studies : Adhere to OECD 420 guidelines for acute oral toxicity testing, starting with 50 mg/kg doses in rodents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
